molecular formula C15H30Si B15075808 (1E)-1-(trimethylsilyl)cyclododecene

(1E)-1-(trimethylsilyl)cyclododecene

Cat. No.: B15075808
M. Wt: 238.48 g/mol
InChI Key: ZHSHUYXMYOFXSP-FYWRMAATSA-N
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Description

(1E)-1-(Trimethylsilyl)cyclododecene is a cyclododecene derivative featuring a trimethylsilyl (SiMe₃) group at the 1-position of the 12-membered ring, with an E-configuration across the double bond. The bulky, electron-σ-donating trimethylsilyl substituent significantly influences the compound’s steric and electronic properties. This group enhances thermal stability and modulates reactivity in cycloaddition or dimerization reactions by sterically shielding the double bond and stabilizing transition states through hyperconjugation .

Properties

Molecular Formula

C15H30Si

Molecular Weight

238.48 g/mol

IUPAC Name

[(1E)-cyclododecen-1-yl]-trimethylsilane

InChI

InChI=1S/C15H30Si/c1-16(2,3)15-13-11-9-7-5-4-6-8-10-12-14-15/h13H,4-12,14H2,1-3H3/b15-13+

InChI Key

ZHSHUYXMYOFXSP-FYWRMAATSA-N

Isomeric SMILES

C[Si](C)(C)/C/1=C/CCCCCCCCCC1

Canonical SMILES

C[Si](C)(C)C1=CCCCCCCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

(1E)-1-Methoxycyclododecene

Structural and Physicochemical Properties :

  • Molecular Formula : C₁₃H₂₄O (vs. C₁₅H₂₈Si for the trimethylsilyl analogue) .
  • Molar Mass : 196.33 g/mol (vs. 236.55 g/mol for the silylated compound).
  • Substituent Effects: The methoxy (OMe) group is polar and electron-donating via resonance, contrasting with the SiMe₃ group, which is non-polar, sterically bulky, and weakly σ-electron-donating.

Reactivity :

  • Methoxy groups direct electrophilic additions via resonance (e.g., stabilizing carbocations at the β-position).
  • Solubility: The methoxy analogue is likely more polar and soluble in protic solvents, whereas the silylated compound favors non-polar media.
Property (1E)-1-Methoxycyclododecene (1E)-1-(Trimethylsilyl)cyclododecene
Molecular Formula C₁₃H₂₄O C₁₅H₂₈Si
Molar Mass (g/mol) 196.33 236.55
Substituent Polarity High (polar OMe) Low (non-polar SiMe₃)
Steric Bulk Moderate High

1-(4-Morpholino)cyclododecene

Structural Context: This enamine derivative substitutes the SiMe₃ group with a 4-morpholino (N-containing) group, altering electronic and reactive behavior .

Reactivity in Hydroboration :

  • Hydroboration of 1-(4-morpholino)cyclododecene with borane-methyl sulfide (BMS) yields amino alcohols after methanolysis and oxidation (e.g., 35% threo-1-(4-morpholino)-1-phenyl-2-propanol) .
  • Comparison : The SiMe₃ group’s steric bulk and lack of lone pairs would likely suppress analogous nucleophilic pathways. Instead, silylated cyclododecenes may favor electrophilic additions or sigmatropic rearrangements.

Electronic Effects :

  • The morpholino group’s electron-donating nitrogen enhances enamine reactivity, enabling regioselective hydroboration. In contrast, SiMe₃ may reduce electron density at the double bond, shifting reactivity toward radical or concerted mechanisms.

Silylated Benzylammonium Derivatives ()

Dimerization Kinetics :

  • Silylated benzyl derivatives exhibit slowed dimerization due to steric hindrance, as observed via flow ¹H NMR .
  • Inference : The cyclododecene’s SiMe₃ group may similarly retard dimerization or oligomerization compared to smaller substituents (e.g., OMe).

NMR Shielding :

  • The SiMe₃ group induces upfield shifts in adjacent protons due to its electron-σ-donating character, a diagnostic feature for structural elucidation .

Key Research Findings and Trends

Steric Effects: SiMe₃ imposes greater steric hindrance than OMe or morpholino groups, reducing reaction rates in dimerization or cycloadditions .

Electronic Modulation: While OMe and morpholino groups enhance resonance stabilization, SiMe₃ stabilizes intermediates through hyperconjugation without increasing polarity.

Solubility and Applications: Silylated cyclododecenes are better suited for hydrophobic matrices or silicone-based systems, whereas methoxy/morpholino derivatives excel in polar synthetic routes.

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